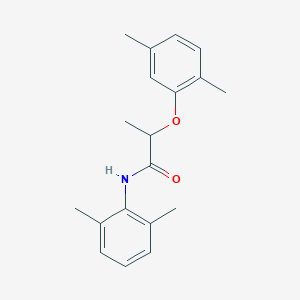![molecular formula C15H20N2OS B250115 N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as DMTCP, is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
科学的研究の応用
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential in the treatment of various diseases. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect against the damage caused by Alzheimer's disease. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been studied for its potential in the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide is not fully understood. It is believed that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide exerts its effects by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It is also stable and can be stored for long periods of time. However, one limitation of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of research is to further investigate its potential in the treatment of cancer and Alzheimer's disease. Another area of research is to better understand its mechanism of action and identify specific targets for its activity. Additionally, research could be done to investigate the potential side effects of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide and to develop more effective and targeted delivery methods for the compound.
合成法
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 3,4-dimethylphenyl isothiocyanate with cyclopentanecarboxylic acid in the presence of a catalyst. The reaction yields N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization.
特性
分子式 |
C15H20N2OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-10-7-8-13(9-11(10)2)16-15(19)17-14(18)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,17,18,19) |
InChIキー |
IHTRDBGVCSXOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)



![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)